1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-fluoroacetophenone with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new drugs, particularly in the field of oncology and neurology.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s fluorine and chlorine atoms play crucial roles in enhancing its binding affinity and specificity. Pathways involved may include inhibition of histone deacetylases or other key regulatory proteins .
Comparison with Similar Compounds
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: This compound shares a similar amino and fluorophenyl structure but differs in its functional groups and reactivity.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Known for its potent HDAC3 inhibition, this compound highlights the importance of fluorine substitution in enhancing biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-4-fluorophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,12H2,1H3 |
InChI Key |
MHUZQBMWAIEYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)N)Cl |
Origin of Product |
United States |
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